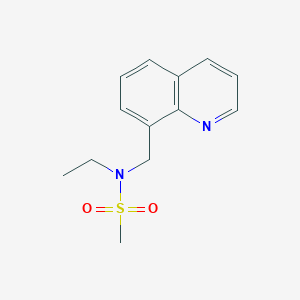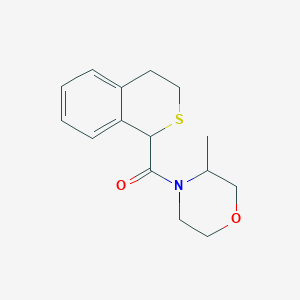![molecular formula C11H15N3O B7591813 2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPOX and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of MPOX is not fully understood. However, it has been suggested that MPOX may act as a chelating agent, forming complexes with metal ions. These metal complexes may have catalytic properties, which could be useful in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPOX have not been extensively studied. However, it has been reported that MPOX may have anti-inflammatory properties. MPOX has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPOX has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. MPOX is also stable and can be stored for extended periods. However, MPOX has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, MPOX may be toxic at high concentrations, which could limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of MPOX. One potential direction is the development of new metal complexes using MPOX as a ligand. These complexes could be studied for their catalytic properties in various chemical reactions. Another potential direction is the study of the anti-inflammatory properties of MPOX. This could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, the potential use of MPOX in the treatment of cancer could be further explored. Overall, the study of MPOX has the potential to lead to new discoveries and applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of MPOX has been achieved using different methods. One of the commonly used methods is the reaction of 4-methylpyrazole with 2-bromo-5-isopropyl-1,3-oxazole in the presence of a base. Another method involves the reaction of 4-methylpyrazole with 2-chloro-5-isopropyl-1,3-oxazole in the presence of a base. The yield of MPOX using these methods is high, and the purity of the compound can be achieved using various purification techniques.
Aplicaciones Científicas De Investigación
MPOX has been widely studied for its potential applications in scientific research. It has been used as a ligand for the preparation of metal complexes, which have been studied for their catalytic properties. MPOX has also been used as a building block for the synthesis of various heterocyclic compounds. Additionally, MPOX has been studied for its potential use in the development of new drugs.
Propiedades
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(2)10-5-12-11(15-10)7-14-6-9(3)4-13-14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXZRYBCZEBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NC=C(O2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7591771.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)

![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)